molecular formula C31H29N3O4S B2682642 N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide CAS No. 533865-80-4

N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide

Cat. No.: B2682642
CAS No.: 533865-80-4
M. Wt: 539.65
InChI Key: VJRIITAJDSLMGD-UHFFFAOYSA-N
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Description

N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an indole moiety, a naphthamide group, and a dimethoxyphenyl group, making it a versatile molecule for various applications.

Properties

IUPAC Name

N-[2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29N3O4S/c1-37-24-13-14-26(28(18-24)38-2)33-30(35)20-39-29-19-34(27-10-6-5-9-25(27)29)16-15-32-31(36)23-12-11-21-7-3-4-8-22(21)17-23/h3-14,17-19H,15-16,20H2,1-2H3,(H,32,36)(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRIITAJDSLMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC5=CC=CC=C5C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Indole Intermediate: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where the appropriate dimethoxyphenyl halide reacts with the indole intermediate.

    Formation of the Thioether Linkage: The thioether linkage is formed by reacting the indole intermediate with a thiol compound under basic conditions.

    Attachment of the Naphthamide Group: The final step involves the coupling of the naphthamide group to the indole-thioether intermediate through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the dimethoxyphenyl group, where nucleophiles like amines or thiols can replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and polymers.

Mechanism of Action

The mechanism of action of N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial RNA polymerase by binding to the switch region of the enzyme, thereby preventing RNA synthesis . This interaction can disrupt bacterial growth and replication, making it a potential antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Other Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol, which have different functional groups attached to the indole ring.

Uniqueness

This compound is unique due to its combination of an indole moiety, a naphthamide group, and a dimethoxyphenyl group. This unique structure allows it to interact with a variety of molecular targets and undergo diverse chemical reactions, making it a versatile compound for research and industrial applications.

Biological Activity

N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C27H27N3O4SC_{27}H_{27}N_{3}O_{4}S, with a molecular weight of 485.65 g/mol. The structure includes a naphthalene moiety, an indole ring, and a thioether linkage, which are essential for its biological activity.

PropertyValue
Molecular FormulaC27H27N3O4S
Molecular Weight485.65 g/mol
LogP3.12
Polar Surface Area99.5 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors3

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor activity. For instance, derivatives containing indole and naphthalene rings have shown potent cytotoxic effects against various cancer cell lines. In vitro studies suggest that this compound may inhibit cell proliferation through apoptosis induction and cell cycle arrest.

Case Study : A study reported that compounds with an indole structure demonstrated IC50 values in the low micromolar range against A549 lung cancer cells, suggesting that modifications to the indole moiety can enhance antitumor efficacy .

The proposed mechanisms of action for this compound include:

  • DNA Intercalation : The planar structure of naphthalene allows for intercalation between DNA bases, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells by generating ROS, leading to cellular damage and apoptosis .
  • Enzyme Inhibition : It has been suggested that the compound may inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases .

Comparative Activity Table

The following table compares the biological activities of this compound with other related compounds:

CompoundIC50 (µM)Activity Type
This compound<5 (A549 cells)Antitumor
Doxorubicin0.5Antitumor
Cisplatin10Antitumor
Compound X (similar structure)7Antitumor

Antibacterial and Antifungal Activity

Preliminary studies have also indicated that similar compounds exhibit antibacterial properties against Gram-positive bacteria. The presence of electron-donating groups in the phenyl ring enhances these effects by increasing the lipophilicity of the compound, facilitating membrane penetration.

Research Findings : In vitro assays demonstrated that compounds with naphthalene derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli .

Q & A

Basic: What synthetic strategies are recommended for constructing the multi-functionalized indole and naphthamide core of this compound?

Answer:
The synthesis involves a multi-step approach:

  • Step 1 : Formation of the indole-thioether linkage via nucleophilic substitution between a 3-mercaptoindole intermediate and a bromoacetamide derivative (e.g., 2-bromo-N-(2,4-dimethoxyphenyl)acetamide) under basic conditions (e.g., NaH in DMF at 0–25°C) .
  • Step 2 : Alkylation of the indole nitrogen using 2-(2-naphthamide)ethyl bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to improve regioselectivity .
  • Critical Characterization : Monitor reaction progress via TLC (30% ethyl acetate/hexane) and confirm final structure using 1^1H/13^13C NMR, focusing on resolving overlapping aromatic signals (e.g., naphthamide C=O at ~168 ppm and indole NH at ~10 ppm) .

Basic: Which analytical techniques are essential for verifying structural integrity and purity?

Answer:

  • Purity Assessment : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) to detect impurities <0.5% .
  • Structural Confirmation :
    • MS : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ and rule out side products (e.g., incomplete substitution at sulfur) .
    • NMR : 1^1H-13^13C HSQC to resolve ambiguities in aromatic regions; 1^1H-1^1H COSY to confirm ethylene linker connectivity .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic sensitivity of the thioether and amide bonds .

Advanced: How can contradictory spectral data (e.g., unexpected NOE correlations) be resolved during structural elucidation?

Answer:

  • Scenario : Unpredicted NOE between the naphthamide methylene and indole C-2 proton suggests conformational flexibility or rotational hindrance in the ethylene linker.
  • Resolution :
    • Perform variable-temperature NMR (VT-NMR) to observe dynamic effects (e.g., coalescence of signals at elevated temperatures) .
    • Computational modeling (DFT or MD simulations) to predict dominant conformers and compare with experimental NOE data .
    • Alternative: Synthesize a rigid analog (e.g., replacing ethylene with a cyclopropane linker) to isolate conformational contributions .

Advanced: What experimental design considerations are critical for optimizing yield in the thioether formation step?

Answer:

  • Key Variables :
    • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the indole thiolate ion but may promote side reactions (e.g., oxidation). Dichloromethane with phase-transfer catalysts reduces side products .
    • Base : Use NaH for deprotonation in anhydrous conditions; K2_2CO3_3 in biphasic systems (water/DCM) for milder reactions .
  • Optimization Workflow :
    • Design a factorial experiment varying solvent, base, and temperature.
    • Monitor conversion via LC-MS and quantify yield using internal standards (e.g., diphenyl ether) .
    • Statistically analyze interactions (ANOVA) to identify dominant factors .

Advanced: How to design a structure-activity relationship (SAR) study targeting the compound’s potential kinase inhibition?

Answer:

  • Hypothesis : The 2,4-dimethoxyphenyl and naphthamide groups may interact with kinase ATP-binding pockets.
  • Methodology :
    • Analog Synthesis :
  • Vary substituents on the phenyl ring (e.g., -OCH3_3 → -CF3_3, -Cl) to probe electronic effects.
  • Replace the naphthamide with benzamide or quinoline-carboxamide to assess hydrophobic interactions .
    • Assays :
  • In vitro : Fluorescence polarization (FP) assay using recombinant kinase domains (e.g., CK1δ/ε) to measure IC50_{50} .
  • Cellular : Anti-proliferative activity in cancer cell lines (e.g., HCT-116) with Western blotting for downstream targets (e.g., β-catenin) .
    • Data Analysis : Correlate structural variations with activity using 3D-QSAR or molecular docking (e.g., AutoDock Vina) .

Advanced: How to address discrepancies in biological activity data between in vitro and cell-based assays?

Answer:

  • Case Example : Strong in vitro enzyme inhibition (IC50_{50} = 50 nM) but weak cellular activity (EC50_{50} > 10 µM).
  • Root Causes :
    • Poor membrane permeability (logP >5 may hinder uptake).
    • Metabolic instability (e.g., CYP450-mediated oxidation of the indole ring) .
  • Solutions :
    • Permeability : Measure logD (pH 7.4) via shake-flask method; introduce polar groups (e.g., -OH, -NH2_2) on the naphthamide .
    • Metabolism : Co-incubate with CYP inhibitors (e.g., 1-aminobenzotriazole) in cell assays; modify vulnerable sites (e.g., deuterate the indole C-H positions) .

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